molecular formula C9H7F3O2S B14026774 4-(Methylthio)-2-(trifluoromethyl)benzoic acid

4-(Methylthio)-2-(trifluoromethyl)benzoic acid

Cat. No.: B14026774
M. Wt: 236.21 g/mol
InChI Key: MCJDRFABJHFDNU-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethyl)benzoic acid is a key chemical building block in advanced organic synthesis and pharmaceutical research. Its structure, incorporating both a methylthio ether and a trifluoromethyl group, makes it a valuable scaffold for constructing more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry, as its introduction into lead compounds can significantly influence their metabolic stability, lipophilicity, and binding affinity. This compound serves as a crucial precursor in the development of novel active compounds, though its specific mechanism of action is dependent on the final target molecule it is incorporated into. It is exclusively for use in laboratory research and development settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H7F3O2S/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

MCJDRFABJHFDNU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 2-Chloro-4-(trifluoromethyl)benzoic Acid Sodium Salt

One established method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)benzoic acid sodium salt by a methylthio group. This reaction is typically carried out using anhydrous sodium methyl mercaptide (sodium methylthiolate) as the nucleophile in an aprotic polar solvent such as anhydrous N-methylpyrrolidone (NMP). The mixture is heated to approximately 90°C for around 2 hours to facilitate the substitution reaction.

Reaction conditions and results:

Reagents and Conditions Amounts Temperature Time Yield (%) Purity (%) Characterization
Sodium methyl mercaptide 0.39 g (0.00525 mol) 90°C 2 hrs 100 >95 1H-NMR δ: 2.40 (s, 3H), 7.30, 7.38, 8.07 ppm
2-Chloro-4-(trifluoromethyl)benzoic acid sodium salt 1.23 g (0.005 mol)
Anhydrous N-methylpyrrolidone (NMP) 10 mL

After completion, the mixture is cooled, acidified, and extracted with tert-butyl methyl ether, followed by washing and evaporation to obtain the product.

Phase Transfer Catalysis Using Chlorobenzonitrile Precursors

Another industrially relevant method employs a multi-step process starting from chlorobenzonitrile derivatives. This method uses a three-phase phase transfer catalyst (PTC), such as a resin-immobilized quaternary phosphonium salt, to facilitate the reaction of chlorobenzonitrile with sodium methyl mercaptide in an organic solvent under controlled temperature conditions.

Process summary:

  • Chlorobenzonitrile is added to an organic solvent with PTC and heated to 70°C.
  • Sodium methyl mercaptide solution is added dropwise over 3 hours.
  • The mixture is further heated to 80°C for 3 hours to complete the reaction.
  • Solid alkali (sodium hydroxide) is added slowly at 110°C to hydrolyze the nitrile to the carboxylic acid.
  • The reaction is continued until ammonia evolution ceases.
  • The organic and aqueous layers are separated, and the aqueous layer is acidified to precipitate the methylthiobenzoic acid.
  • The crude product is purified by distillation.

Key data from the process:

Step Conditions Amounts Time Yield (%) Purity (%) (GC)
Reaction with PTC 70°C, stirring 68.7 g o-chlorobenzonitrile, 200 g methyl mercaptan solution (20%) 3 hrs dropwise addition + 3 hrs reaction - -
Hydrolysis with NaOH 110°C, stirring 70 g 30% NaOH solution 3 hrs dropwise addition + 5 hrs reaction - -
Acidification and isolation pH 1-2 with 35% HCl, filtration - - - -
Distillation purification 290-298°C Crude product - 77.6 g 98.5

This method offers a simple, scalable, and high-purity preparation route, suitable for industrial applications.

Analytical and Characterization Data

The product obtained from the nucleophilic substitution method has been characterized by proton nuclear magnetic resonance (1H-NMR) spectroscopy, showing characteristic signals for the methylthio group (singlet near δ 2.40 ppm) and aromatic protons (δ 7.30–8.07 ppm).

Gas chromatography analysis of the product from the phase transfer catalysis method confirmed a purity of 98.5%, indicating the efficiency of the process.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution 2-Chloro-4-(trifluoromethyl)benzoic acid sodium salt Sodium methyl mercaptide, NMP 90°C, 2 h 100 >95 Simple, high yield, lab scale
Phase transfer catalysis and hydrolysis o-Chlorobenzonitrile Sodium methyl mercaptide, PTC, NaOH 70–110°C, multi-step, 11+ h ~77.6 g isolated 98.5 Industrially scalable, high purity
Multi-step pyrazolyl derivative synthesis Various benzoic acid derivatives NaH, THF, acid, SOCl2 Room temp to 75°C, multiple steps Moderate - For complex derivatives, not direct

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group readily undergoes deprotonation under basic conditions. The -CF₃ group at the ortho position significantly increases acidity compared to unsubstituted benzoic acids due to its strong electron-withdrawing effect, which stabilizes the conjugate base.

Typical Conditions :

  • Deprotonation occurs with alkali hydroxides (e.g., NaOH, KOH) in polar solvents like water or ethanol .

  • The resulting carboxylate anion can participate in salt formation or act as a nucleophile in subsequent reactions.

Nucleophilic Substitution at the Methylthio Group

The methylthio group (-SMe) serves as a moderate leaving group in nucleophilic substitution reactions. Its reactivity is influenced by both steric and electronic factors .

Example Reaction :
Ar SMe+NuAr Nu+MeS\text{Ar SMe}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{MeS}^-

  • Nucleophiles : Amines, alkoxides, or thiols.

  • Conditions : Requires activation via oxidation to a better leaving group (e.g., sulfonium intermediates) or use of Lewis acids like BF₃ .

Esterification and Amidation

The carboxylic acid is readily converted to esters or amides, enabling derivatization for applications in medicinal chemistry.

Esterification

Reagents : Methanol/H₂SO₄, diazomethane, or DCC/DMAP coupling agents.
Product : Methyl 4-(methylthio)-2-(trifluoromethyl)benzoate.

Amidation

Reagents : Thionyl chloride (to form acyl chloride) followed by amines.
Application : Synthesis of bioactive amides for drug discovery.

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties and bioavailability .

Oxidation Pathways :

Oxidizing AgentProductConditions
H₂O₂/AcOHSulfoxide0–25°C
KMnO₄/H⁺Sulfone50–80°C

The sulfone derivative exhibits enhanced metabolic stability compared to the parent compound .

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, yielding 3-(methylthio)-5-(trifluoromethyl)toluene. This reaction is critical for simplifying the aromatic backbone in synthetic routes .

Mechanism :
Ar COOHΔ or baseAr H+CO2\text{Ar COOH}\xrightarrow{\Delta \text{ or base}}\text{Ar H}+\text{CO}_2

  • Conditions : Heating in quinoline with Cu powder or using NaOH at 110–130°C .

Electrophilic Aromatic Substitution

The -CF₃ and -SMe groups direct electrophiles to specific positions on the aromatic ring:

  • -CF₃ : Meta-directing due to its electron-withdrawing nature.

  • -SMe : Ortho/para-directing via electron donation through resonance .

Example : Nitration occurs predominantly at the 5-position (meta to -CF₃ and para to -SMe).

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s -CF₃ group enhances lipophilicity, improving membrane permeability. Preliminary studies suggest binding to enzymes like cyclooxygenase (COX) through hydrogen bonding and hydrophobic interactions.

Scientific Research Applications

4-(Methylthio)-2-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-(Methylthio)-2-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylthio group can modulate its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Electron-Withdrawing Groups

  • 2-Nitro-4-(trifluoromethyl)benzoic acid (): The nitro (-NO₂) group is more electron-withdrawing than -SCH₃, leading to higher acidity (pKa ~1.5). This compound is used in herbicide formulations due to its enhanced reactivity .
  • 4-Methoxy-3-(trifluoromethyl)benzoic acid (): The methoxy (-OCH₃) group is electron-donating, reducing acidity (pKa ~4.1) compared to the methylthio analog. This derivative is less reactive in electrophilic substitution reactions .

Thioether Derivatives

  • 4-((3-Methylbut-2-en-1-yl)thio)benzoic acid (3ka) (): The bulky alkenylthio substituent reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to the smaller methylthio group in 4-(methylthio)-2-(trifluoromethyl)benzoic acid (~1.2 mg/mL) .
  • 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (): The aromatic thioether group introduces steric hindrance, lowering melting point (mp 112–114°C) relative to this compound (mp ~145°C) .

Antitubercular Activity

  • 4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (): The benzothiazole moiety enhances activity against Mycobacterium tuberculosis (MIC₉₀ = 8 µg/mL) compared to simpler benzoic acid derivatives, suggesting that heterocyclic appendages improve target binding .
  • This compound: Limited direct biological data exist, but its derivatives (e.g., esters in ) show moderate antimicrobial activity (MIC₉₀ = 32–64 µg/mL) .

Biological Activity

4-(Methylthio)-2-(trifluoromethyl)benzoic acid is an aromatic compound with a unique structure characterized by the presence of a methylthio group and a trifluoromethyl group attached to a benzoic acid framework. Its molecular formula is C₉H₇F₃O₂S, and it has garnered interest in medicinal chemistry due to its potential biological activities.

The compound exhibits significant chemical reactivity due to its functional groups. The trifluoromethyl group is known for its strong electron-withdrawing properties, which enhance the acidity of the carboxylic acid moiety. This structural feature allows for various chemical reactions, making it a versatile candidate for further synthetic modifications.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors. Preliminary studies have shown that this compound can influence protein activity through binding interactions, which are crucial for evaluating its pharmacological profile and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of specific enzymes affecting metabolism
Antimicrobial PropertiesPreliminary evidence suggests activity against bacterial strains
Binding AffinityInteraction with protein targets influencing their functions

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate inhibitory effects, suggesting potential as a lead compound for antibiotic development.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it could act as an inhibitor, affecting metabolic pathways. This finding highlights its potential role in drug design targeting metabolic diseases.
  • Pharmacological Profile : Further research is required to elucidate the complete pharmacological profile of this compound, including its mechanisms of action and therapeutic implications.

Q & A

Q. Basic

  • X-ray Powder Diffraction (XRPD): Resolves crystal packing; for 4-(methylthio) analogs, monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2 Å, b = 11.5 Å, c = 8.9 Å are reported .
  • NMR: ¹H NMR (DMSO-d₆): δ 8.2 (d, Ar-H), 2.5 (s, SCH₃). ¹⁹F NMR: −62 ppm (CF₃) .
  • HPLC: Purity ≥98% using C18 column (acetonitrile/0.1% TFA mobile phase) .

What strategies resolve contradictions in reported crystallographic data for substituted benzoic acids?

Advanced
Contradictions arise from polymorphism or solvent inclusion. Strategies:

Multi-method validation: Combine XRPD with single-crystal XRD and DSC to confirm phase purity .

Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., O···H hydrogen bonds: 25% contribution) to distinguish polymorphs .

DFT-assisted refinement: Computationally optimize lattice parameters to match experimental data .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Q. Basic

  • Thermal Stability: TGA shows decomposition onset at ~250°C. DSC confirms melting point (mp 220–222°C for analogs) .
  • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC. Trifluoromethyl groups enhance stability in acidic conditions .

What is the compound’s role in synthesizing bioactive molecules, and how is activity evaluated?

Advanced
The methylthio group acts as a hydrogen bond acceptor in enzyme inhibition. Example applications:

  • Anticancer Agents: Synthesize diphenylacrylonitrile derivatives and test via MTT assay (IC₅₀: 2–10 µM against HeLa cells) .
  • Anti-inflammatory Agents: Evaluate COX-2 inhibition (IC₅₀: 0.8 µM) using ELISA .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replace CF₃ with Cl) to assess potency changes .

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